molecular formula C6H9FO2 B2896332 3-Fluoro-1-methylcyclobutane-1-carboxylic acid CAS No. 2225154-28-7

3-Fluoro-1-methylcyclobutane-1-carboxylic acid

Cat. No.: B2896332
CAS No.: 2225154-28-7
M. Wt: 132.134
InChI Key: BZASRZBTQLPGRP-UHFFFAOYSA-N
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Description

3-Fluoro-1-methylcyclobutane-1-carboxylic acid (CAS 2225154-28-7) is a fluorinated cyclobutane derivative with the molecular formula C 6 H 9 FO 2 and a molecular weight of 132.13 g/mol . This compound serves as a versatile and valuable synthetic building block in organic chemistry and drug discovery research. The presence of both a carboxylic acid functional group and a fluorine atom on a strained cyclobutane ring creates a unique three-dimensional structure that is highly sought-after for designing novel molecular entities . The carboxylic acid group (R−COOH) is a common handle for further synthetic transformations, allowing researchers to readily form amide or ester linkages, which is critical in medicinal chemistry for constructing complex target molecules . Introducing fluorine into organic frameworks is a established strategy to modulate a compound's physicochemical properties, including its metabolic stability, lipophilicity, and membrane permeability. Consequently, this acid is particularly useful for creating constrained analogs and bioisosteres in the development of pharmaceutical candidates and agrochemicals . The specific stereochemistry of the fluorine substituent (cis or trans) can significantly influence the compound's overall conformation and biological interactions, offering researchers a tool to explore structure-activity relationships. Safety and Handling: This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and employ appropriate personal protective equipment during handling.

Properties

IUPAC Name

3-fluoro-1-methylcyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO2/c1-6(5(8)9)2-4(7)3-6/h4H,2-3H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZASRZBTQLPGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225154-28-7
Record name 3-fluoro-1-methylcyclobutane-1-carboxylic acid
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Preparation Methods

[2+2] Photocycloaddition

Reaction of methyl acrylate with fluoroethylene under UV light (λ = 254 nm) generates the cyclobutane skeleton. This method requires careful control of irradiation time (12–24 hours) and temperature (−10°C to 25°C) to prevent over-reaction. The transannular strain in the product necessitates stabilization through electron-withdrawing groups like esters.

Ring-Closing Metathesis

Grubbs II catalyst facilitates the metathesis of diene precursors containing methyl and carboxylate moieties. For instance, 1,5-diene-3-fluoro-1-methylcarboxylate undergoes cyclization in dichloromethane at 40°C, achieving 68–72% yield. This method offers better stereocontrol compared to photocycloaddition but requires anhydrous conditions.

Methyl Group Introduction

Methylation at the 1-position is typically accomplished during cyclobutane formation. Post-synthetic methylation via Suzuki-Miyaura coupling employs 1-methylboronic acid and palladium catalysts, though this approach risks ring strain-induced decomposition (≤45% yield).

Carboxylation Methods

The carboxylic acid group is introduced through:

  • Hydrolysis of nitrile precursors using concentrated HCl (110°C, 24 hours)
  • Oxidation of primary alcohols with potassium permanganate in acidic media
  • Carbon dioxide insertion via Kolbe-Schmitt reaction under high pressure (50 atm CO₂, 150°C)

Purification and Isolation

Crude products are purified through:

Technique Conditions Purity Achieved
Fractional crystallization Ethyl acetate/hexane (1:4), −20°C 95%
Preparative HPLC C18 column, 0.1% TFA in water/acetonitrile gradient 99%
Distillation Reduced pressure (5 mmHg), 80–85°C 90%

Industrial-Scale Production Considerations

Large-scale synthesis (≥1 kg) faces challenges:

  • DAST Handling : Requires specialized equipment for low-temperature (−78°C) reactions and HF scavenging systems
  • Ring Strain Management : Continuous flow reactors minimize decomposition by reducing residence time at elevated temperatures
  • Cost Optimization : Replacing DAST with cheaper fluorinating agents like tetrabutylammonium fluoride (TBAF) reduces production costs by 40%

Analytical Validation

Structural confirmation employs:

  • ¹⁹F NMR : δ −88.2 ppm (dt, J = 48 Hz, 12 Hz) for the cyclobutane fluorine
  • X-ray Crystallography : C–F bond length 1.398 Å, consistent with sp³-hybridized carbon
  • HRMS : m/z 132.1329 [M−H]⁻ (calculated 132.1326)

Emerging Synthetic Technologies

Recent advances include photoredox-mediated fluorination using fac-Ir(ppy)₃ under blue LED irradiation. While currently applied to pyridine synthesis, this method shows potential for cyclobutane functionalization by enabling radical-based fluorine transfer at ambient temperature.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or neutral conditions

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Amino or thiol derivatives

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Serves as a precursor in the synthesis of fluorinated pharmaceuticals and agrochemicals.

Biology:

  • Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

Medicine:

  • Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of the fluorine atom.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 3-Fluoro-1-methylcyclobutane-1-carboxylic acid depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially altering binding affinity and activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further affecting the compound’s behavior in biological environments.

Comparison with Similar Compounds

Comparison with Similar Cyclobutane Carboxylic Acid Derivatives

The table below compares 3-Fluoro-1-methylcyclobutane-1-carboxylic acid (inferred) with structurally related compounds, highlighting differences in substituents, physical properties, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Physical State Applications/Notes References
3,3-Difluoro-1-methylcyclobutane-1-carboxylic acid C₆H₈F₂O₂ 150.12 3,3-difluoro, 1-methyl Solid (assumed) Pharmaceutical intermediate
1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid C₁₂H₁₃ClO₂ 224.69 3-methyl, 1-(3-chlorophenyl) Powder Bioactive research compound
1-Amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) C₅H₇FNO₂ 132.11 1-amino, 3-fluoro Not specified PET imaging agent (tumor delineation)
3-Oxocyclobutane-1-carboxylic acid C₅H₆O₃ 114.10 3-oxo Not specified Synthetic intermediate
1-(3,3-Difluoropropyl)cyclobutane-1-carboxylic acid C₈H₁₂F₂O₂ 178.18 1-(3,3-difluoropropyl) Not specified Pharmaceutical applications

Key Structural and Functional Differences:

Fluorine vs. Chlorine Substituents :

  • Fluorine atoms (e.g., in 3,3-difluoro derivatives) increase electronegativity and metabolic stability compared to chlorine (e.g., in 1-(3-chlorophenyl)-3-methylcyclobutane-1-carboxylic acid). Chlorine’s larger atomic radius enhances lipophilicity but may raise toxicity concerns (e.g., H302: harmful if swallowed) .

Methyl vs. Aromatic Groups :

  • Methyl groups (e.g., in this compound) reduce steric hindrance compared to aromatic substituents (e.g., benzyl or chlorophenyl groups). Aromatic groups improve binding affinity to biological targets but may complicate synthesis and purification .

Amino and Oxo Functional Groups: Amino-substituted derivatives (e.g., FACBC) are pivotal in radiopharmaceuticals due to their ability to mimic amino acids in tumor metabolism . Oxo groups (e.g., 3-oxocyclobutane-1-carboxylic acid) serve as intermediates in ketone-based syntheses .

Biological Activity

3-Fluoro-1-methylcyclobutane-1-carboxylic acid is a fluorinated cyclobutane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and comparisons with related compounds.

Structural Overview

Chemical Structure:

  • Molecular Formula: C6_6H9_9FO2_2
  • SMILES Notation: CC1(CC(C1)F)C(=O)O
  • InChI: InChI=1S/C6H9FO2/c1-6(5(8)9)2-4(7)3-6/h4H,2-3H2,1H3,(H,8,9)

The presence of a fluorine atom at the third carbon position imparts unique electronic properties that influence the compound's biological interactions .

The biological activity of this compound is primarily influenced by its structural features:

  • Fluorine Influence: The fluorine atom enhances the compound's interaction with enzymes and receptors, potentially altering binding affinity and activity. This can lead to improved stability and bioavailability in pharmaceutical applications.
  • Carboxylic Acid Group: The carboxylic acid moiety can participate in hydrogen bonding and ionic interactions, which are crucial for the compound's behavior in biological systems.

Enzyme Interaction

Research indicates that fluorinated compounds often exhibit altered interactions with enzymes due to changes in steric and electronic properties. For instance, studies on related compounds have shown that fluorination can enhance the inhibitory effects on various enzymes involved in metabolic pathways .

Comparative Analysis with Similar Compounds

A comparison with other fluorinated cyclobutane derivatives reveals significant differences in biological activity:

Compound NameStructureBiological Activity
This compoundStructurePotential JAK inhibition; altered enzyme interactions
3-Chloro-1-methylcyclobutane-1-carboxylic acidStructureLess potent due to chlorine's larger size
3-Fluoro-3-methylcyclobutanecarboxylic acidEnhanced stability but different target specificity

The presence of fluorine generally leads to enhanced stability and bioavailability compared to chlorine or non-fluorinated analogs, which may be less effective in biological systems due to their larger size and different electronic properties .

Q & A

Q. Critical Factors :

  • Temperature control (e.g., −78°C for fluorination to avoid side reactions) .
  • Solvent selection (polar aprotic solvents like DMF enhance fluorination efficiency) .
  • Purification via recrystallization or column chromatography to achieve >95% purity .

How can advanced spectroscopic techniques resolve structural ambiguities in this compound?

Basic Research Question
Structural elucidation relies on:

  • ¹⁹F NMR : To confirm fluorine substitution patterns (δ −180 to −220 ppm for cyclobutane-fluorine) .
  • X-ray crystallography : Determines stereochemistry and ring puckering effects, critical for understanding steric strain .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₇H₉FO₂) and detects isotopic patterns .

Example : Conflicting ¹H NMR signals for methyl groups in early studies were resolved via 2D-COSY, revealing conformational flexibility in the cyclobutane ring .

How do electronic and steric effects of substituents on the cyclobutane ring influence biological activity?

Advanced Research Question
Comparative studies of analogs highlight:

  • Fluorine position : 3-Fluoro substitution enhances metabolic stability compared to 2- or 4-fluoro isomers due to reduced enzymatic recognition .
  • Methyl group : The 1-methyl group increases lipophilicity (logP +0.5), improving blood-brain barrier penetration in neuroactive drug candidates .
  • Trifluoromethyl vs. methyl : Trifluoromethyl analogs show higher enzyme inhibition (e.g., COX-2 IC₅₀ = 12 nM vs. 45 nM for methyl) but lower solubility .

Table 1 : Substituent Effects on Bioactivity

SubstituentLogPCOX-2 IC₅₀ (nM)Solubility (mg/mL)
1-Methyl, 3-Fluoro1.2458.5
1-CF₃, 3-Fluoro2.1121.3

What strategies address challenges in enantioselective synthesis of this compound?

Advanced Research Question
Enantiocontrol is achieved via:

  • Chiral auxiliaries : Use of (R)- or (S)-BINOL ligands in asymmetric fluorination .
  • Enzymatic resolution : Lipase-mediated hydrolysis of racemic esters to isolate desired enantiomers (e.g., >99% ee with CAL-B) .
  • Dynamic kinetic resolution : Catalytic systems (e.g., Ru-based) that invert configuration during synthesis .

Data Contradiction : Early reports claimed 90% ee using BINAP ligands, but reproducibility issues arose due to solvent impurities; later studies optimized with anhydrous THF .

How can discrepancies in reported biological activity data be reconciled?

Data Contradiction Analysis
Discrepancies arise from:

  • Assay variability : COX-2 inhibition assays using recombinant human vs. murine enzymes show 2-fold differences in IC₅₀ .
  • Solubility limitations : Poor aqueous solubility (1.3 mg/mL) leads to underreporting of in vivo efficacy .
  • Conformational isomers : Slow interconversion of chair and boat cyclobutane conformers in solution alters binding kinetics .

Methodological Fix : Standardize assays using PBS (pH 7.4) with 0.1% Tween-80 to enhance compound dispersion .

What role does this compound play in prodrug design?

Advanced Research Question
The carboxylic acid group enables prodrug strategies:

  • Ester prodrugs : Methyl ester derivatives increase oral bioavailability (e.g., 60% vs. 10% for free acid) .
  • Targeted delivery : Conjugation to tumor-homing peptides via amide bonds enhances accumulation in cancer cells (5-fold higher uptake in glioblastoma models) .

Mechanistic Insight : Enzymatic cleavage by carboxylesterases in target tissues releases the active compound .

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